molecular formula C19H38O3 B110906 Methyl 12-hydroxyoctadecanoate CAS No. 141-23-1

Methyl 12-hydroxyoctadecanoate

Cat. No. B110906
CAS RN: 141-23-1
M. Wt: 314.5 g/mol
InChI Key: RVWOWEQKPMPWMQ-UHFFFAOYSA-N
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Description

Methyl 12-hydroxyoctadecanoate is a fatty acid methyl ester that has been the subject of various studies due to its chemical and physical properties. It is related to compounds that have been synthesized from different sources, including natural oils and fats, and has applications in various fields such as green chemistry and materials science.

Synthesis Analysis

The synthesis of methyl 12-hydroxyoctadecanoate and its related compounds has been explored through various methods. One approach involves the biocatalytic transesterification of castor oil with methanol in the presence of immobilized lipase preparations, which resulted in a high yield of 94% methyl-12-hydroxyoctadec-9-enoate . Another method includes the conversion of methyl 12-mesyloxyoleate into various products, including methyl 9-methoxy-10,11-methyleneheptadecanoate, by reaction with methanol or other reagents in buffered solutions .

Molecular Structure Analysis

The molecular structure of 12-D-hydroxyoctadecanoic acid methyl ester, a closely related compound to methyl 12-hydroxyoctadecanoate, has been determined to be monoclinic with specific lattice parameters. The molecules are arranged in single layers with the hydrocarbon chains packing according to an orthorhombic subcell. The hydroxyl groups form hydrogen bonds along the twofold screw axis, which is a key feature of the molecular structure .

Chemical Reactions Analysis

Chemical reactions involving methyl 12-hydroxyoctadecanoate and its isomers have been studied, including the synthesis of hydroxyoctadecadienoic acid isomers from methyl linoleate using SeO2 as a catalyst . The reactions and subsequent products are characterized by various spectroscopic methods, confirming the structures of the synthesized isomers.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 12-hydroxyoctadecanoate derivatives have been analyzed in the context of green chemistry. The atom economy and E-factor of the biocatalytic transesterification process were calculated, and the reaction's adherence to the twelve principles of green chemistry was summarized. The operational stability of the immobilized lipase reactor column was determined over a prolonged period, and the purity of the synthesized product was confirmed by HPLC and GC-MS analysis .

Scientific Research Applications

Crystal Structure and Molecular Arrangement

  • Methyl 12-hydroxyoctadecanoate has a monoclinic crystal structure and its molecules are arranged 'head-to-tail' in single layers. The hydroxyl groups link the molecules via hydrogen bonds, leading to a general expansion in the chain packing (Lundén, 1976).

Monolayer Studies and Phase Transitions

  • Studies on mixed monolayers of this compound have shown that it forms different two-dimensional phase diagrams in combination with other substances. These findings are significant in understanding the surface behavior of such compounds (Matuo, Rice, Balthasar & Cadenhead, 1982).

Chemical Transformations and Derivatives

  • The compound undergoes interesting transformations under certain conditions, such as the migration of dimethylsilyl substituents upon electron-impact, which has implications for its chemical behavior and potential applications (Hunneman & Richter, 1972).

Applications in Material Science

  • Investigations into the monolayer behavior of its derivatives provide insights into the formation of highly compressible intermediate transition monolayer states, which could have applications in the development of new materials (Nagarajan & Shah, 1981).

Impact on Hydrocarbon Matrix

  • The compound's ability to accommodate hydroxyl groups into a hydrocarbon chain matrix is noteworthy. This can lead to the formation of lipid clusters, which are important in various biological and chemical processes (Lundén, Löfgren & Pascher, 1977).

Biological Applications

  • The transformation of Methyl 12-hydroxyoctadecanoate to 12-hydroxyoctadecanamide by a specific strain of Bacillus cereus demonstrates its potential in biotransformation processes, which could be useful in various industrial applications (Huang et al., 1997).

properties

IUPAC Name

methyl 12-hydroxyoctadecanoate
Source PubChem
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InChI

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RVWOWEQKPMPWMQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H38O3
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DSSTOX Substance ID

DTXSID8027086
Record name Methyl 12-hydroxyoctadecanoate
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Molecular Weight

314.5 g/mol
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Physical Description

Other Solid; Pellets or Large Crystals, Liquid, White solid; [Hawley] White waxy solid in the form of short flat rods; [MSDSonline]
Record name Octadecanoic acid, 12-hydroxy-, methyl ester
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Record name Methyl 12-hydroxystearate
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Solubility

INSOL IN WATER; LIMITED SOLUBILITY IN ORGANIC SOLVENTS
Record name METHYL 12-HYDROXYSTEARATE
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Product Name

Methyl 12-hydroxyoctadecanoate

Color/Form

WHITE, WAXY SOLID IN FORM OF SHORT FLAT RODS

CAS RN

141-23-1
Record name Methyl 12-hydroxystearate
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Record name Methyl 12-hydroxystearate
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Record name Methyl 12-hydroxyoctadecanoate
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Record name Octadecanoic acid, 12-hydroxy-, methyl ester
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Record name Methyl 12-hydroxyoctadecanoate
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Record name METHYL HYDROXYSTEARATE
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Melting Point

48 °C
Record name METHYL 12-HYDROXYSTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
DH Hunneman, WJ Richter - Organic Mass Spectrometry, 1972 - Wiley Online Library
… Abstract-Fragmentation of the dirnethylsilyl (DMS) derivative of methyl 12-hydroxyoctadecanoate is found to be closely analogous to that of the previously studied trirnethylsilyl (TMS) …
PMP Bogaert, TM Slaghek - 1997 - books.google.com
… hydroxy fatty acid esters, namely, methyl 9-hydroxyoctadecanoate (obtained from Dimorphotheca pluvialis after hydrogenation and esterification) and methyl 12-hydroxyoctadecanoate (…
Number of citations: 8 books.google.com
PMP Bogaert, FKG Bakker, TM Slaghek… - … of Surfactants and …, 1998 - Wiley Online Library
… , namely, methyl 9- and methyl 12-hydroxyoctadecanoate. Methyl 9-hydroxyoctadecanoate … reaction of methyl 9- or methyl 12-hydroxyoctadecanoate with monoand disaccharides are …
Number of citations: 1 aocs.onlinelibrary.wiley.com
KJ Bhansali, KR Balinge, SU Raut, SA Deshmukh… - Fuel, 2021 - Elsevier
… The formation of methyl recinoleate was confirmed by NMR, DEPT, HRMS, HPLC and successfully hydrogenated to methyl 12-hydroxyoctadecanoate using HCOOH as a hydrogen …
Number of citations: 105 www.sciencedirect.com
H Rakoff, EA Emken - Journal of the American Oil Chemists' …, 1978 - Wiley Online Library
Column chromatography on silver ion‐saturated Amberlyst XN 1010 cation exchange resin gave very good separation of a mixture of methyl 12‐hydroxy‐cis‐andtrans‐9‐…
Number of citations: 15 aocs.onlinelibrary.wiley.com
DE Goin, D Abrahamsson, M Wang, T Jiang… - Environmental …, 2022 - Elsevier
… mothers were annotated as 6-((1-oxoallyl)oxy)hexyl N,N-diethyl-beta-alaninate, which was not present in any of the sources of exposure we examined; methyl 12-hydroxyoctadecanoate…
Number of citations: 4 www.sciencedirect.com
HW Gardner, TD Simpson, M Hamberg - Lipids, 1996 - Wiley Online Library
… Methyl 12-hydroperoxyoctadecanoate (12-HPO) was synthesized by the method of Bascetta and Gunstone (7) from methyl 12-hydroxyoctadecanoate from Nu-Chek-Prep (Elysian, MN). …
Number of citations: 16 aocs.onlinelibrary.wiley.com
TH Applewhite, RG Binder… - The Journal of Organic …, 1967 - ACS Publications
… of VII in cyclohexane was positive but in the presence of triisobutylaluminum it was almost identical with that of methyl 12-hydroxyoctadecanoate (II, Figure 1). This result indicates that …
Number of citations: 28 pubs.acs.org
EN Frankel, WE Neff, WK Rohwedder, BPS Khambay… - Lipids, 1977 - Wiley Online Library
… Methyl 12-hydroxyoctadecanoate was derived from ricinoleate by catalytic hydrogenation and purified chromatographically (5). Methyl 9,10,12-trihydroxyoctadecanoate was prepared …
Number of citations: 132 aocs.onlinelibrary.wiley.com
HE Kenney, G Maerker, ET Donahue - Journal of the American Oil …, 1969 - Springer
… The yields listed are overall yields based on methyl 12-hydroxyoctadecanoate I and represent amounts of isolated products of 95% or greater purity. The preparations were carried out …
Number of citations: 3 link.springer.com

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